2-(Phenethylthio)-5-(3-(piperidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazole
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Description
2-(Phenethylthio)-5-(3-(piperidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C21H23N3O3S2 and its molecular weight is 429.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Activity
Synthesis and Spectral Analysis : A series of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized, characterized, and screened for antibacterial activity. These compounds displayed moderate to significant activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Antifungal and Antimicrobial Evaluation
Antifungal Agents : A novel series of 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazoles demonstrated significant antifungal activities, with some compounds comparable to established antifungal drugs (Sangshetti & Shinde, 2011).
Antimicrobial Evaluation : Another study synthesized and evaluated the antimicrobial activity of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, finding strong antimicrobial properties (Krolenko et al., 2016).
Anticancer Activity
Promising Anticancer Agents : Research on propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole revealed their potential as anticancer agents, with some derivatives showing strong activity against cancer cell lines, indicating their promise for further therapeutic development (Rehman et al., 2018).
Properties
IUPAC Name |
2-(2-phenylethylsulfanyl)-5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c25-29(26,24-13-5-2-6-14-24)19-11-7-10-18(16-19)20-22-23-21(27-20)28-15-12-17-8-3-1-4-9-17/h1,3-4,7-11,16H,2,5-6,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDBBTUBAYCPBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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